(1-(2,2,2-Trifluoroacetyl)indolin-5-yl)boronic acid
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Overview
Description
(1-(2,2,2-Trifluoroacetyl)indolin-5-yl)boronic acid is a compound that features a trifluoroacetyl group attached to an indole ring, which is further substituted with a boronic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki-Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The general procedure includes the reaction of an indole derivative with a trifluoroacetylating agent, followed by borylation using boronic acid reagents .
Industrial Production Methods
Industrial production of (1-(2,2,2-Trifluoroacetyl)indolin-5-yl)boronic acid may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
(1-(2,2,2-Trifluoroacetyl)indolin-5-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The trifluoroacetyl group can be reduced to form the corresponding alcohol.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine, and nitrating agents like nitric acid, are used under controlled conditions.
Major Products
Oxidation: Formation of boronic esters or borates.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of halogenated or nitrated indole derivatives.
Scientific Research Applications
(1-(2,2,2-Trifluoroacetyl)indolin-5-yl)boronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (1-(2,2,2-Trifluoroacetyl)indolin-5-yl)boronic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways, such as those involved in cell proliferation, apoptosis, or immune response.
Comparison with Similar Compounds
Similar Compounds
(2-(Trifluoromethyl)-1H-indol-5-yl)boronic acid: Similar structure but with a trifluoromethyl group instead of a trifluoroacetyl group.
(2-Oxoindolin-5-yl)boronic acid: Contains an oxo group instead of a trifluoroacetyl group.
Properties
Molecular Formula |
C10H9BF3NO3 |
---|---|
Molecular Weight |
258.99 g/mol |
IUPAC Name |
[1-(2,2,2-trifluoroacetyl)-2,3-dihydroindol-5-yl]boronic acid |
InChI |
InChI=1S/C10H9BF3NO3/c12-10(13,14)9(16)15-4-3-6-5-7(11(17)18)1-2-8(6)15/h1-2,5,17-18H,3-4H2 |
InChI Key |
WOPFCLJHDOTDRO-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C=C1)N(CC2)C(=O)C(F)(F)F)(O)O |
Origin of Product |
United States |
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